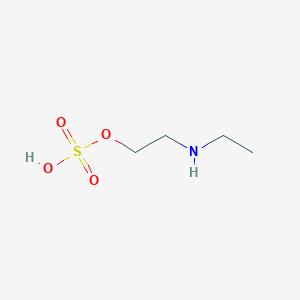
2-(ethylamino)ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)ethyl hydrogen sulfate is an organic compound with the molecular formula C4H11NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethylamino group attached to an ethyl hydrogen sulphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(ethylamino)ethyl hydrogen sulfate can be synthesized through the reaction of 2-aminoethanol with sulfuric acid. The reaction involves mixing 2-aminoethanol and sulfuric acid in a molar ratio and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization, filtration, and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous mixing and precise temperature control to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(ethylamino)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and esters.
Applications De Recherche Scientifique
Industrial Applications
Surfactant Properties
Due to its amphiphilic nature, 2-(ethylamino)ethyl hydrogen sulfate can function as a surfactant. This property is beneficial in formulations requiring emulsification or dispersion, such as in personal care products (e.g., shampoos and conditioners) and household cleaners. Surfactants derived from similar compounds have been shown to enhance cleaning efficiency and provide fabric conditioning properties .
Corrosion Inhibition
The compound may also find applications as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces can be advantageous in oil fields and metalworking industries . The effectiveness of imidazoline derivatives as corrosion inhibitors suggests that this compound could exhibit similar protective properties.
Chemical Research Applications
Organic Synthesis
In organic chemistry, this compound can be utilized in various synthetic pathways due to its reactivity. As a hydrogen sulfate derivative, it can participate in nucleophilic substitution reactions or serve as a sulfonate leaving group in the synthesis of more complex molecules. This versatility makes it a valuable reagent in chemical research.
Data Summary Table
Case Studies
While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:
- Anesthetic Studies : Research on similar compounds has shown marked efficacy in producing anesthesia with minimal side effects when administered intraperitoneally, highlighting the potential for this compound to be developed into a safe anesthetic agent .
- Corrosion Studies : Investigations into imidazoline derivatives have demonstrated their effectiveness as corrosion inhibitors, suggesting that this compound could be similarly effective based on its chemical structure .
Mécanisme D'action
The mechanism of action of 2-(ethylamino)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s ethylamino group plays a crucial role in its binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
2-Aminoethyl hydrogen sulphate: Similar in structure but lacks the ethyl group.
Ethanolamine O-sulfate: Another related compound with similar functional groups.
Comparison: 2-(ethylamino)ethyl hydrogen sulfate is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain applications compared to its analogs .
Propriétés
Numéro CAS |
1072-03-3 |
|---|---|
Formule moléculaire |
C4H11NO4S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
Clé InChI |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
SMILES canonique |
CCNCCOS(=O)(=O)O |
Key on ui other cas no. |
1072-03-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















